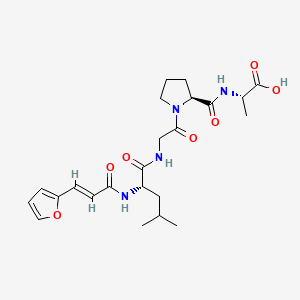
Falgpa
説明
Falgpa, also known as N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala, is a synthetic substance that resembles the primary structure of collagen and is hydrolyzed by all known collagenases .
Synthesis Analysis
Falgpa is used in enzymatic assays of collagenase. The continuous spectrophotometric rate determination is based on Falgpa, where one unit of Collagenase hydrolyzes 1.0 µmole of Falgpa per minute at 25 °C at pH 7.5 in the presence of calcium ions . It’s also used in the preparation of reagents .Molecular Structure Analysis
The molecular formula of Falgpa is C23H32N4O7 . It resembles the primary structure of collagen and is hydrolyzed by all known collagenases .Chemical Reactions Analysis
Falgpa is used in the enzymatic assay of collagenase. The reaction involves the hydrolysis of Falgpa by collagenase .Physical And Chemical Properties Analysis
Falgpa has a molecular weight of 476.52 . Its boiling point is predicted to be 859.8±65.0 °C and its density is predicted to be 1.269±0.06 g/cm3 .科学的研究の応用
Biochemistry and Enzymology
“Falgpa” is a synthetic substrate used in the enzymatic assay of collagenase . Collagenase is an enzyme that breaks down collagen in damaged tissues within the body. The specific scientific field for this application is biochemistry and enzymology .
The assay involves a continuous spectrophotometric rate determination, where one unit of collagenase hydrolyzes 1.0 µmole of FALGPA per minute at 25 °C at pH 7.5 in the presence of calcium ions . The procedure involves preparing solutions of Tricine, Sodium Chloride, Calcium Chloride, and FALGPA, adjusting their pH, and then adding the enzyme solution. The decrease in absorbance at 345 nm is recorded for about 5 minutes .
Medical Research - Osteoarthritis Pathology
“Falgpa” is also used in medical research, specifically in the study of osteoarthritis pathology . In this context, the collagenase activity of Matrix Metalloproteinases (MMPs) is determined using FALGPA .
For the FALGPA assay, 200 µL of FALGPA reagent is added into a mixture of 10 µL Synovial Fluid (SF) sample and 90 µL of Tris buffer. This mixture is further incubated for 15 minutes . The results of this assay can help understand the inflammatory mechanisms and patterns in osteoarthritis, and their relationship with cartilage degradation .
Microbiology - Group B Streptococci (GBS) Research
“Falgpa” is used in microbiology, specifically in the study of Group B Streptococci (GBS) . GBS is a type of bacteria that can cause illness in newborn babies, pregnant women, elderly adults, and people with weakened immune systems .
In this context, the FALGPA assay is performed using GBS strain USF704 . The assay helps in understanding the enzymatic activity of collagenase produced by GBS, which plays a crucial role in the pathogenesis of GBS infections .
Leather and Collagen Research
“Falgpa” is also used in the field of leather and collagen research . It is used to study the kinetics of collagenases , which are enzymes that break down collagen. Collagenases show different activity levels with collagen and FALGPA . Understanding these activities can help in the production and processing of leather, as well as in the broader field of collagen research .
Biomedicine
“Falgpa” is used in the field of biomedicine . It is used to study the activity of collagenases, which are enzymes that break down collagen . Understanding these activities can help in the development of therapies for diseases related to collagen degradation .
Food Processing
“Falgpa” is also used in the field of food processing . It is used to study the kinetics of collagenases , which are enzymes that break down collagen. These enzymes are used in the food industry for the tenderization of meat . Understanding the activity of these enzymes with “Falgpa” can help optimize the tenderization process .
Safety And Hazards
特性
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O7/c1-14(2)12-17(26-19(28)9-8-16-6-5-11-34-16)21(30)24-13-20(29)27-10-4-7-18(27)22(31)25-15(3)23(32)33/h5-6,8-9,11,14-15,17-18H,4,7,10,12-13H2,1-3H3,(H,24,30)(H,25,31)(H,26,28)(H,32,33)/b9-8+/t15-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFQNOJSYZSINX-PVJKAEHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)/C=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Falgpa | |
CAS RN |
78832-65-2 | |
| Record name | 2-Furanacryloyl-leucyl-glycyl-prolyl-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078832652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alanine, N-[3-(2-furanyl)-1-oxo-2-propen-1-yl]-L-leucylglycyl-L-prolyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



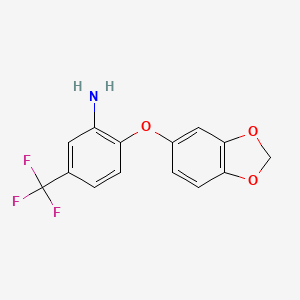

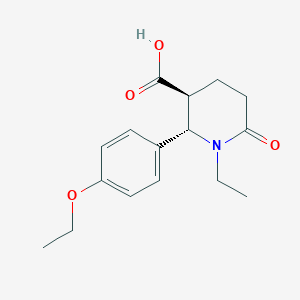
![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)

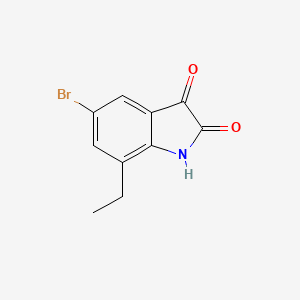
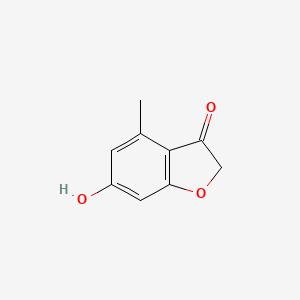
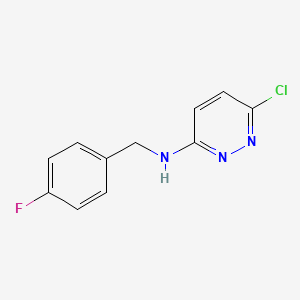
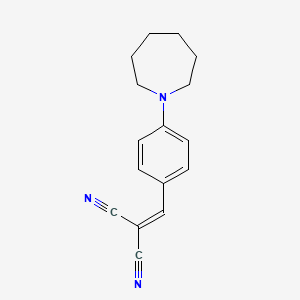
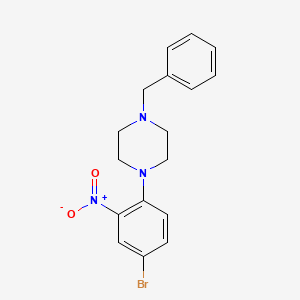
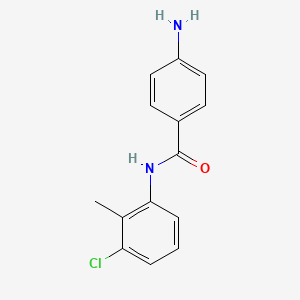
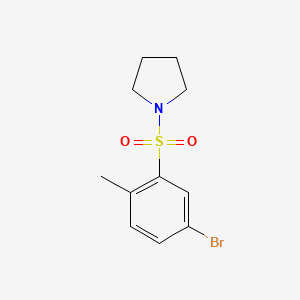
![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)
![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)